Fmoc-D-His(Boc)-OH Cha

Overview

Description

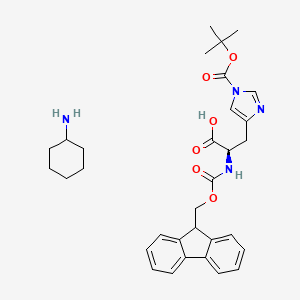

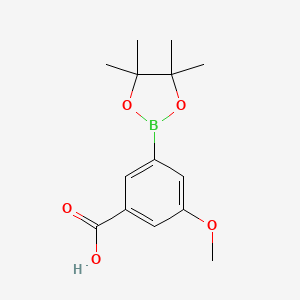

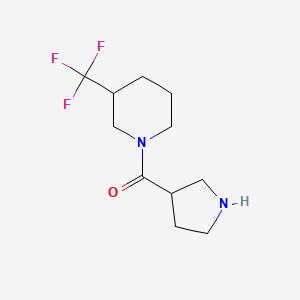

“Fmoc-D-His(Boc)-OH Cha” is a derivative of the amino acid histidine. It is used in peptide synthesis . The N-im-Boc group is unstable to prolonged treatment with piperidine . This derivative is supplied as a CHA-salt .

Molecular Structure Analysis

The molecular formula of “Fmoc-D-His(Boc)-OH Cha” is C32H40N4O6 . The exact mass is 576.294800 . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a cyclohexylammonium (Cha) salt .Scientific Research Applications

Peptide Synthesis and Structure Characterization

The use of Fmoc-D-His(Boc)-OH in peptide synthesis allows for the construction of complex peptides with high specificity and yield. The process involves sequential addition of amino acids with protected groups, such as Fmoc and Boc (di-tert-butyl dicarbonate), to a growing peptide chain, which can be used to study physiological processes and may provide methods for disease prevention and treatment. The synthesis process focuses on simplifying and improving the yield and purity of peptides, which are essential for biomedical research and therapeutic applications (Zhao Yi-nan & Melanie Key, 2013).

Hydrogelation and Self-Assembly

Compounds like Fmoc-D-His(Boc)-OH are also significant in the study of hydrogelation and self-assembly of peptides. These studies explore how peptides can form hydrogels and self-assembled structures under various conditions, which has implications for material science and biomedical applications, such as drug delivery systems and tissue engineering. The sequence and structure of peptides, influenced by protective groups like Fmoc and Boc, play a crucial role in their self-assembly properties and the characteristics of the resulting hydrogels (G. Cheng et al., 2010).

Advanced Peptide Modification Techniques

Research into Fmoc-D-His(Boc)-OH and related compounds extends to the development of advanced peptide modification techniques, which enhance the versatility of peptides for scientific study and therapeutic use. These techniques involve the introduction of non-canonical amino acids, conjugation strategies, and the incorporation of bioactive molecules into peptides, providing a platform for the creation of novel biomolecules with tailored functions for specific research and medical objectives (Daniella Polyak & I. Krauss, 2022).

Mechanism of Action

Target of Action

The primary target of Fmoc-D-His(Boc)-OH Cha is the formation of peptides . Peptides are biomolecules that have several biological activities, making them important to the environment in which they operate .

Mode of Action

Fmoc-D-His(Boc)-OH Cha is used in solid-phase peptide synthesis (SPPS), a method for the synthesis of peptides . The compound interacts with its targets through a nucleophilic substitution, where the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-His(Boc)-OH Cha involve the synthesis of peptides . These peptides can have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant, and more .

Pharmacokinetics

It’s known that the compound has a strong self-assembly propensity .

Result of Action

The result of the action of Fmoc-D-His(Boc)-OH Cha is the formation of peptides . These peptides can self-assemble into various structures, such as 3D nanofiber, nanoribbon, or nanotube network structures .

Action Environment

The action of Fmoc-D-His(Boc)-OH Cha can be influenced by environmental factors such as pH . For instance, the optical properties of Fmoc could be modulated through pH-dependent self-assembly .

properties

IUPAC Name |

cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2/t22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEXYAHZNOKVIG-VZYDHVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-His(Boc)-OH Cha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)

![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)